molecular formula C22H23ClN2 B10883135 1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B10883135
M. Wt: 350.9 g/mol
InChI Key: HWDKFWWDICLQDO-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine typically involves the reaction of 1-(3-chlorophenyl)methylpiperazine with naphthalen-1-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at various receptor sites, including serotonin and dopamine receptors. It can modulate neurotransmitter release and uptake, leading to its potential therapeutic effects in neurological disorders. Additionally, the compound may inhibit specific enzymes or proteins involved in disease pathways, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is unique due to the presence of both the 3-chlorophenylmethyl and naphthalen-1-ylmethyl groups. This unique combination of substituents may confer distinct biological activities and chemical properties compared to other piperazine derivatives. The compound’s structure allows for potential interactions with multiple molecular targets, making it a versatile candidate for various scientific research applications .

Properties

Molecular Formula

C22H23ClN2

Molecular Weight

350.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C22H23ClN2/c23-21-9-3-5-18(15-21)16-24-11-13-25(14-12-24)17-20-8-4-7-19-6-1-2-10-22(19)20/h1-10,15H,11-14,16-17H2

InChI Key

HWDKFWWDICLQDO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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